molecular formula C16H11ClN4OS B4416739 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide

Cat. No. B4416739
M. Wt: 342.8 g/mol
InChI Key: YBANAOYKCNVEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects. This compound inhibits the production of nitric oxide, a molecule involved in inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for tubulin. This compound selectively binds to the colchicine-binding site on tubulin, making it a useful tool for studying microtubule dynamics. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its effects on microtubule dynamics in more detail, particularly in relation to its binding to the colchicine-binding site. Additionally, further research could be done to investigate the potential toxicity of this compound and its effects on normal cells.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its specificity for tubulin and anti-cancer and anti-inflammatory properties make it a useful tool for studying microtubule dynamics and potential therapeutic applications. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.

Scientific Research Applications

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c17-11-5-6-13-14(7-11)21-16(20-13)23-9-15(22)19-12-4-2-1-3-10(12)8-18/h1-7H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBANAOYKCNVEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.